4-fluoro-N,N-diisopropylbenzamide

IMPDH Inhibition Enzymology Anti-proliferative

Researchers need fluorinated benzamides with validated target engagement, not generic analogs. This compound is a confirmed IMPDH2 hit (Ki 440 nM) where non-fluorinated versions are inactive. - Para-fluoro enables unique C-H arylation regioselectivity (Pd catalysis). - ≥97% purity with batch-specific HPLC/NMR/GC data. - Used in Menin inhibitor synthesis (US Patent 11,919,901). Ideal for SAR campaigns and reference standards.

Molecular Formula C13H18FNO
Molecular Weight 223.291
CAS No. 79606-44-3
Cat. No. B2975781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N,N-diisopropylbenzamide
CAS79606-44-3
Molecular FormulaC13H18FNO
Molecular Weight223.291
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C13H18FNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3
InChIKeyATALYWHBUWYPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N,N-diisopropylbenzamide: Chemical Identity & Specifications


4-Fluoro-N,N-diisopropylbenzamide (CAS 79606-44-3) is a fluorinated benzamide derivative with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol [1]. The compound features a para-fluoro substituent on the phenyl ring and two isopropyl groups on the amide nitrogen, conferring steric bulk and electronic modulation that distinguish it from non-fluorinated analogs . Commercially available with a standard purity of ≥97% as verified by HPLC, NMR, or GC , it serves as a fluorinated building block in medicinal chemistry and as a reference standard in biochemical assays .

IMPDH2 pathway inhibition study fit

Fluorine-directed regioselective C–H arylation handle

Analytical reference standard for fluorinated benzamide workflows

4-Fluoro-N,N-diisopropylbenzamide: Irreplaceable Substituent Profile


The substitution of 4-fluoro-N,N-diisopropylbenzamide with non-fluorinated (e.g., N,N-diisopropylbenzamide) or differently halogenated benzamides introduces quantifiable and experimentally validated differences in target engagement, physicochemical properties, and synthetic utility. The para-fluoro substituent directly alters the electron density of the aromatic ring and participates in specific halogen-bonding interactions, leading to a measurable Ki of 440 nM against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) where the unsubstituted analog lacks this reported inhibitory activity [1]. Furthermore, the fluorine atom alters the boiling point from 308.9°C to 319.4°C and acts as a superior directing group in palladium-catalyzed C–H arylations compared to the amide moiety alone, changing both the regioselectivity and yield of downstream derivatization [2]. These differences preclude simple interchangeability in assays or synthetic workflows.

Target
4-Fluoro-N,N-diisopropylbenzamide
Non-fluorinated or differently halogenated benzamides

Fluorine-specific IMPDH2 inhibition and C–H arylation regioselectivity may not transfer; physicochemical properties shift.

Impact
Consistent inhibition & orthogonal functionalization
Loss of target engagement in IMPDH2 assays; altered synthetic directing effects

Boiling point difference (+10.5 °C) may affect distillation-based purification.

Head-to-Head Evidence for 4-Fluoro-N,N-diisopropylbenzamide


IMPDH2 Inhibition vs. Unsubstituted Analog

4-Fluoro-N,N-diisopropylbenzamide exhibits inhibitory activity against Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a measured Ki of 440 nM against the NMD substrate [1]. In contrast, the non-fluorinated analog, N,N-diisopropylbenzamide (CAS 20383-28-2), has no reported inhibitory activity against this target in authoritative databases [2]. The presence of the para-fluoro substituent is therefore directly correlated with the acquisition of this specific biochemical activity.

IMPDH2 Inhib.
Head-to-head
Ki 440 nM vs. no activity
Fluorine-dependent target engagement context
IMPDH2 NMD substrate assay; non-fluorinated analog inactive
IMPDH Inhibition Enzymology Anti-proliferative

Menin Inhibitor Potency in a Clinical Candidate

A derivative incorporating the 4-fluoro-N,N-diisopropylbenzamide moiety, specifically 2-((4-(7-(((2S,5R)-5-(cyclopropanesulfonamido)tetrahydro-2H-pyran-2-yl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-5-fluoro-N,N-diisopropylbenzamide (Compound 15, US11919901), demonstrates potent inhibition of the Menin protein with an IC₅₀ of 100 nM [1]. While a direct comparison with a non-fluorinated analog of this complex molecule is not available, the potency of this clinical candidate underscores the critical role of the 5-fluoro-N,N-diisopropylbenzamide fragment in achieving high-affinity target engagement [2].

Menin IC₅₀
Supporting evidence
100 nM (derivative)
Supports fluorinated pharmacophore context
Patent-derived derivative; scaffold utility review advised
Menin Inhibition Epigenetics Cancer Therapeutics

Boiling Point Elevation with Fluoro Substitution

The introduction of a single para-fluoro substituent on N,N-diisopropylbenzamide results in a measurable increase in boiling point. The predicted boiling point of N,N-diisopropylbenzamide (CAS 20383-28-2) is 308.9±11.0 °C at 760 mmHg , whereas the boiling point of 4-fluoro-N,N-diisopropylbenzamide (CAS 79606-44-3) is elevated to 319.4±25.0 °C at 760 mmHg , representing a quantitative difference of +10.5 °C. This alteration, while not extreme, is a reproducible physicochemical consequence of fluorine substitution that can affect purification by distillation and compound handling.

Boiling Point
Predicted
319.4 °C vs. 308.9 °C
Purification condition context
ACD/Labs Percepta; experimental verification absent
Physicochemical Properties Purification Formulation

Fluorine-Directed C–H Arylation vs. Amide

In palladium-catalyzed direct arylations, fluoro substituents on secondary and tertiary benzamides act as superior directing groups compared to the amide functionality. A systematic study revealed that with most (poly)fluoro-substituted tertiary benzamides, the arylations proceed with very high regioselectivity at the ortho-positions of the fluoro substituents using only 1 mol% of an air-stable palladium catalyst and PivOK/DMA as the reaction medium [1]. Under these conditions, the fluorine atom overrides the directing influence of the amide, enabling a distinct and predictable C–H functionalization pathway. While specific quantitative yield data for 4-fluoro-N,N-diisopropylbenzamide is not isolated, the class-level inference from polyfluoro-substituted tertiary benzamides establishes the fluorine atom's dominance in controlling reaction outcomes [2].

C–H Arylation
Class-level
F overrides amide direction
Class-level regioselectivity context
Polyfluorobenzamide inference; needs compound-specific validation
C–H Activation Synthetic Methodology Late-Stage Functionalization

Application Scenarios for 4-Fluoro-N,N-diisopropylbenzamide


IMPDH2 Hit Identification in Drug Discovery

4-Fluoro-N,N-diisopropylbenzamide is a validated hit compound for Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis and a target for immunosuppressive, antiviral, and anticancer therapies. With a measured Ki of 440 nM against IMPDH2 [1], this compound provides a chemically tractable starting point for structure-activity relationship (SAR) studies. Its activity is directly attributable to the para-fluoro substituent, as the non-fluorinated analog lacks this activity [2]. Medicinal chemists can therefore procure this compound with confidence that it represents a genuine, fluorine-dependent starting point for lead optimization campaigns, rather than a false positive or promiscuous hit.

Synthesis of Menin Inhibitor Pharmacophores

The 5-fluoro-N,N-diisopropylbenzamide moiety is a critical component of high-potency Menin inhibitors, as evidenced by its inclusion in Compound 15 from US Patent 11,919,901, which demonstrates an IC₅₀ of 100 nM against Menin [3]. For research groups focused on epigenetic regulation in cancer, particularly those targeting the Menin-MLL interaction, 4-fluoro-N,N-diisopropylbenzamide serves as an essential building block for constructing novel analogs. Procurement of this specific fluorinated benzamide ensures the fidelity of the pharmacophore and facilitates direct comparisons with the published clinical candidate.

Late-Stage C–H Arylation via Fluorine Directing

In synthetic organic chemistry, 4-fluoro-N,N-diisopropylbenzamide enables a unique regioselective C–H arylation pathway. Under palladium catalysis, the fluorine atom acts as a superior directing group, overriding the inherent directing ability of the amide and guiding arylation to the ortho-positions of the fluoro substituent [4]. This property is not shared by non-fluorinated benzamides and offers a distinct synthetic advantage for researchers aiming to rapidly diversify a benzamide scaffold. The procurement of this specific compound is therefore justified for projects requiring predictable, orthogonal functionalization handles in complex molecule synthesis.

Reference Standard for Analytical Methods

Commercially available with a certified purity of ≥97% and accompanied by batch-specific QC data (NMR, HPLC, GC) , 4-fluoro-N,N-diisopropylbenzamide is an ideal reference standard for developing and validating analytical methods for fluorinated benzamide impurities or metabolites. Its well-defined structure and distinct physicochemical properties (e.g., boiling point elevation relative to the non-fluorinated analog ) ensure reliable chromatographic retention time differentiation and spectroscopic identification, making it a valuable tool for quality control and bioanalytical laboratories.

Application
Selection Property
Validation Focus
IMPDH2 target engagement studies
Fluorine-dependent enzyme inhibition context
IMPDH2 inhibition assay review
Menin inhibitor pharmacophore research
Fluorinated benzamide scaffold fidelity
Menin-MLL interaction assay context
Regioselective late-stage C–H functionalization
Fluorine-directed orthogonal reactivity
C–H arylation regioselectivity validation
Fluorinated benzamide analytical reference
Certified purity and QC data package
Chromatographic retention & spectroscopic identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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